molecular formula C11H15N3 B1436203 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1692516-25-8

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B1436203
CAS No.: 1692516-25-8
M. Wt: 189.26 g/mol
InChI Key: AFGNXUOPHQALPJ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The bicyclic structure is then formed through a series of cycloaddition reactions, often involving transition metal catalysts to facilitate the formation of the azabicyclo[3.2.1]octane core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxyphenylboronic acid
  • 3-cyanophenylboronic acid
  • 3-fluorophenylboronic acid

Uniqueness

Compared to these similar compounds, 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGNXUOPHQALPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 3
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 4
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 5
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 6
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene

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